1-Phenethyl-2-picolinium bromide
Overview
Description
1-Phenethyl-2-picolinium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is known for its unique structure, which includes a phenethyl group attached to a picolinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-2-picolinium bromide can be synthesized through a Menshutkin-like reaction, where 2-picoline reacts with (2-bromoethyl)benzene. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-2-picolinium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenethyl group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinium salts, while oxidation and reduction reactions can modify the phenethyl group.
Scientific Research Applications
1-Phenethyl-2-picolinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Medicine: Its potential as an antimicrobial agent is being explored for the development of new disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 1-Phenethyl-2-picolinium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial efficacy .
Comparison with Similar Compounds
- 2-Methyl-1-(2-phenylethyl)pyridinium bromide
- N-Phenethyl-α-picolinium bromide
- Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide
Comparison: 1-Phenethyl-2-picolinium bromide is unique due to its specific phenethyl substitution, which enhances its lipophilicity and antimicrobial properties compared to other picolinium salts. The length and position of the alkyl chain in similar compounds can significantly affect their biological activity and cytotoxicity .
Properties
IUPAC Name |
2-methyl-1-(2-phenylethyl)pyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N.BrH/c1-13-7-5-6-11-15(13)12-10-14-8-3-2-4-9-14;/h2-9,11H,10,12H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHBRSKXFVQPPX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CCC2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884493 | |
Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |
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Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
Record name | 1-Phenethyl-2-picolinium bromide | |
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CAS No. |
10551-21-0 | |
Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |
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Record name | 1-Phenethyl-2-picolinium bromide | |
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Record name | 1-Phenethyl-2-picolinium bromide | |
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Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |
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Record name | Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) | |
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Record name | 2-methyl-1-(2-phenylethyl)pyridinium bromide | |
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Record name | 1-Phenethyl-2-picolinium bromide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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